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Compound of Interest

Compound Name: 4'-Fluorouridine

Cat. No.: B8696964

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical and physical
properties of 4'-Fluorouridine (4'-FIU), a promising broad-spectrum antiviral agent. The
information is curated for researchers, scientists, and professionals involved in drug
development and virology.

Physicochemical Properties

4'-Fluorouridine, also known as EIDD-2749, is a ribonucleoside analog that has demonstrated
significant potential as an inhibitor of various RNA viruses.[1] Its fundamental physical and
chemical characteristics are summarized below.
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Property

Data

Reference

Chemical Name

4'-C-fluoro-uridine

[2]

Synonyms 4'-FIU, EIDD-2749 [2][3]
Molecular Formula CoH11FN20s [2]
Molecular Weight 262.2 g/mol [2]
Appearance Solid

Solubility DMF: 20 mg/ml, DMSO: 10 2]

mg/ml, PBS (pH 7.2): 10 mg/mli

UV Maximum (Amax)

261 nm

[2]

O--INVALID-LINK----INVALID-

SMILES [2]
LINK--O[C@]1(F)CO
RDCYLPRXPILMRP-

InChl Key [2]
JVZYCSMKSA-N

CAS Number 1613589-24-4 [2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4'-Fluorouridine.

Technique

Data

Reference

1H NMR (D20)

5 5.90 (d, J=8.1 Hz, H5), &
5.40 (d, J=5.2 Hz, H1'), & [1]
4.30-4.10 (m, H2', H3', H4')

F NMR

5 -118.5 (dt, J=48.2 Hz, 4F) [1]

HRMS

[M+H]*+

[1]

Biochemical Properties and Mechanism of Action
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4'-Fluorouridine is a prodrug that requires intracellular activation to exert its antiviral effect. Its
mechanism of action targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme
in the replication of many RNA viruses.

The antiviral activity of 4'-FIU stems from its conversion to the active 5'-triphosphate form (4'-
FIU-TP) by host cell kinases.[4][5] This active metabolite then acts as a competitive inhibitor of
the natural uridine triphosphate (UTP) for incorporation into the nascent viral RNA strand by the
viral RdRp.[5][6]

Upon incorporation, 4'-FIU induces a delayed chain termination of RNA synthesis.[4][7] This
stalling of the polymerase typically occurs three to four nucleotides after the incorporation of 4'-
FIU-TP.[4] The proposed reason for this delayed termination is the steric hindrance caused by
the fluorine atom at the 4' position of the ribose sugar, which may alter the RNA secondary
structure and prevent the polymerase from advancing.[4][7] This mechanism is distinct from
that of other nucleoside analogs like molnupiravir, which primarily induces viral error
catastrophe.[4]
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Mechanism of Action of 4'-Fluorouridine
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Caption: Mechanism of action of 4'-Fluorouridine.
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Antiviral Activity

4'-Fluorouridine has demonstrated potent, broad-spectrum antiviral activity against a range of
RNA viruses. The tables below summarize its efficacy (ECso) and cytotoxicity (CCso) in various

cell lines.

Table 1: Antiviral Activity (ECso) of 4'-Fluorouridine
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Virus Cell Line ECso (UM) Reference(s)

Enteroviruses

Coxsackievirus A10

Various host cells 0.43-1.08 [3]
(CV-A10)
Coxsackievirus A16 ]
Various host cells 0.43-1.08 [3]
(CV-A16)
Coxsackievirus A6 ]
Various host cells 0.43-1.08 [3]
(CV-A6)
Coxsackievirus B3 _
Various host cells 0.43-1.08 [3]
(CV-B3)
Enterovirus A71 (EV- )
Various host cells 0.43-1.08 [3]
A71)
Coronaviruses
SARS-CoV-2 (various ]
) Various 0.2-0.6 [518]
isolates)
Paramyxoviruses
Respiratory Syncytial
_ P y=yney HEp-2 0.61-1.2 [9][10]
Virus (RSV)
Respiratory Syncytial
_ P Y =yney HAE 0.055 [10]
Virus (RSV)
Alphaviruses
Chikungunya virus
U-2 OS 4.85 [11]
(CHIKV)
Mayaro virus (MAYV) U-2 OS ~1.2-3.7 [11]
O'nyong-nyong virus
yong-nyong U-2 0S ~1.2-3.7 [11]
(ONNV)
Ross River virus
U-2 OS ~1.2-3.7 [11]

(RRV)
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Orthomyxoviruses

Influenza Virus Various Potent inhibitor [12]

Table 2: Cytotoxicity (CCso) of 4'-Fluorouridine

Cell Line CCso (UM) Reference(s)
Various >100 [3]

HEp-2 250 [6]

HAE 169 [5]

U-2 0S >2000 [11]

Experimental Protocols

This section outlines the general methodologies for key experiments involving 4'-
Fluorouridine.

The synthesis of 4'-Fluorouridine and its active triphosphate form is a multi-step process. A
general approach involves the fluorination of a uridine precursor.

Synthesis of 4'-Fluorouridine: A common strategy for introducing the fluorine atom at the C4'
position of ribonucleosides has been documented.[13] One reported synthesis starts from
uridine, which is converted to a 5'-iodo intermediate via an Appel reaction.[13] Subsequent
elimination yields a key intermediate.[13] The synthesis then involves iodofluorination,
isobutyrylation, and oxidation to form the desired 4'-fluorinated uridine.[13]

Synthesis of 4'-Fluorouridine 5'-O-Triphosphate: The 5'-O-triphosphate of 4'-fluorouridine
can be obtained in a three-step process starting from 4'-fluoro-2',3'-O-isopropylideneuridine.[8]
[14] This involves coupling with a phosphate source, followed by further phosphorylation and
deprotection steps.[14]
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General Synthesis Workflow for 4'-FIU-TP
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Caption: General workflow for the synthesis of 4'-FIU-TP.
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Plague Reduction Assay: This assay is a standard method to determine the antiviral efficacy of
a compound.

Cell Seeding: Plate susceptible host cells in multi-well plates and grow to confluency.

Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific
adsorption period.

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid
medium (e.g., containing agarose or methylcellulose) containing various concentrations of 4'-
Fluorouridine or a vehicle control.

Incubation: Incubate the plates for a period sufficient for plaque formation.

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count
the plaques.

Data Analysis: The ECso value is calculated as the concentration of the compound that
reduces the number of plaques by 50% compared to the vehicle control.[3]

Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced in
the presence of the antiviral compound.

Cell Seeding and Infection: As described for the plaque reduction assay.

Compound Treatment: After virus adsorption, replace the inoculum with a liquid medium
containing different concentrations of 4'-Fluorouridine.

Incubation: Incubate the cultures for a defined period to allow for viral replication.

Virus Quantification: Harvest the cell culture supernatant and determine the viral titer using a
standard method such as a plaque assay or a TCIDso (50% tissue culture infectious dose)
assay.

Data Analysis: The ECso value is the compound concentration that reduces the virus yield by
50%.[5]
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To assess the potential toxic effects of 4'-Fluorouridine on host cells, a cytotoxicity assay is
performed in parallel with the antiviral assays.

o Cell Seeding: Plate cells in multi-well plates.
e Compound Treatment: Treat the cells with a range of concentrations of 4'-Fluorouridine.
 Incubation: Incubate for the same duration as the antiviral assays.

 Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or MTT,
or a fluorescence-based assay that measures a marker of cell health (e.g., ATP content).

o Data Analysis: The CCso value, the concentration of the compound that reduces cell viability
by 50%, is determined.[3][5]

This biochemical assay directly measures the inhibitory effect of 4'-FIU-TP on the activity of the
viral polymerase.

o Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant
viral RARp complex, a template-primer RNA, ribonucleoside triphosphates (including a
radiolabeled or fluorescently labeled nucleotide), and varying concentrations of 4'-FIU-TP.

o Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or NTPs and
incubate at the optimal temperature for the polymerase.

e Reaction Termination: Stop the reaction at different time points.

e Product Analysis: Separate the RNA products by denaturing polyacrylamide gel
electrophoresis (PAGE).

o Detection and Quantification: Visualize the RNA products by autoradiography or
fluorescence imaging and quantify the amount of full-length and terminated products.

o Data Analysis: Determine the I1Cso value, which is the concentration of 4'-FIU-TP that inhibits
RdRp activity by 50%.[5][15]
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Workflow for RdRp Inhibition Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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